molecular formula C18H24N2O2 B11019403 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

Cat. No.: B11019403
M. Wt: 300.4 g/mol
InChI Key: ALMRMWVTXTWLDI-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a synthetic organic compound that features an indole core and a tetrahydropyran moiety. Compounds with indole structures are often of interest due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Tetrahydropyran Moiety: This step may involve the use of tetrahydropyran-4-ylmethyl halides or similar reagents.

    Amide Bond Formation: The final step involves coupling the indole derivative with the tetrahydropyran moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole core can undergo oxidation reactions, potentially forming oxindole derivatives.

    Reduction: Reduction reactions may target the amide bond or other functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

The major products will depend on the specific reactions and conditions used, but may include various substituted indole derivatives or modified amide compounds.

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying indole-related biological pathways.

    Medicine: Possible therapeutic applications due to the biological activity of indole derivatives.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-indol-3-yl)propanamide: Lacks the tetrahydropyran moiety.

    N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Lacks the indole core.

    Indole-3-acetic acid: A simpler indole derivative with different functional groups.

Uniqueness

The combination of the indole core and the tetrahydropyran moiety in 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide may confer unique biological activities or chemical properties not found in simpler analogs.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-(oxan-4-ylmethyl)propanamide

InChI

InChI=1S/C18H24N2O2/c1-20-13-15(16-4-2-3-5-17(16)20)6-7-18(21)19-12-14-8-10-22-11-9-14/h2-5,13-14H,6-12H2,1H3,(H,19,21)

InChI Key

ALMRMWVTXTWLDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3CCOCC3

Origin of Product

United States

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